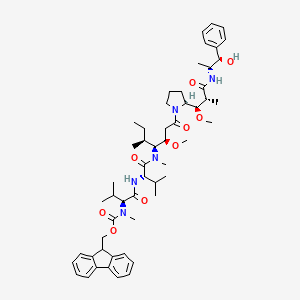
Tin(II) fluorophosphate
Übersicht
Beschreibung
Tin(II) fluorophosphate, also known as stannous fluorophosphate, is a chemical compound with the formula SnPO₃F. It is a white powder that is slightly soluble in water. This compound is known for its unique properties, including its low glass transition temperature, which makes it suitable for various applications in materials science and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tin(II) fluorophosphate can be synthesized through a two-step melting method. This involves the reaction of tin(II) oxide (SnO) with phosphoric acid (H₃PO₄) and hydrofluoric acid (HF) under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete conversion of the reactants into the desired product .
Industrial Production Methods: In industrial settings, this compound is produced using melt state centrifugal Forcespinning. This method involves the direct melt processing of inorganic tin fluorophosphate glass fibers with average diameters ranging from 2 to 4 µm. The thermal behavior of these fibers is investigated to ensure they exhibit excellent thermal stability after thermal post-treatment at 300 °C .
Analyse Chemischer Reaktionen
Types of Reactions: Tin(II) fluorophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve the replacement of the fluorine atom with other halogens or functional groups using reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield tin(IV) compounds, while substitution reactions can produce various halophosphate derivatives .
Wissenschaftliche Forschungsanwendungen
Tin(II) fluorophosphate has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of various inorganic and organometallic compounds. Its unique properties make it a valuable reagent in chemical research.
Biology: this compound is studied for its potential use in biological systems, particularly in the development of new materials for biomedical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in dental care products due to its ability to release fluoride ions.
Wirkmechanismus
The mechanism of action of tin(II) fluorophosphate involves the release of fluoride ions through hydrolysis. This process occurs more rapidly at higher pH and temperature. The fluoride ions released can interact with various molecular targets, including hydroxyapatite in dental tissues, leading to the strengthening of tooth enamel and prevention of dental caries .
Vergleich Mit ähnlichen Verbindungen
Tin(II) Chlorophosphate: Similar to tin(II) fluorophosphate but with chlorine instead of fluorine.
Sodium Monofluorophosphate: Another fluoride-releasing compound used in dental care products.
Uniqueness: this compound is unique due to its low glass transition temperature and excellent thermal stability. These properties make it suitable for applications that require materials with high thermal expansion coefficients and good chemical durability .
Eigenschaften
IUPAC Name |
fluoro-dioxido-oxo-λ5-phosphane;tin(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FH2O3P.Sn/c1-5(2,3)4;/h(H2,2,3,4);/q;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQLCYCKKROENE-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])F.[Sn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FO3PSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660262 | |
| Record name | fluoro-dioxido-oxo-lambda5-phosphane;tin(2+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52262-58-5 | |
| Record name | fluoro-dioxido-oxo-lambda5-phosphane;tin(2+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















